6,7-Dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Its structure features:
- 6,7-Dimethyl substituents on the chromene ring.
- A 1-phenyl group at position 1.
- A 5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl moiety at position 2.
This synthetic protocol enables the incorporation of diverse substituents, making the compound part of a 223-member library designed for drug discovery .
Properties
Molecular Formula |
C25H23N3O3S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H23N3O3S/c1-13(2)10-19-26-27-25(32-19)28-21(16-8-6-5-7-9-16)20-22(29)17-11-14(3)15(4)12-18(17)31-23(20)24(28)30/h5-9,11-13,21H,10H2,1-4H3 |
InChI Key |
IXPJGZQLQJOSEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
The optimized parameters, adapted from, include:
-
Solvent: Absolute ethanol (10–15 mL)
-
Catalyst: Acetic acid (1 mL)
-
Temperature: Reflux at 80°C
-
Duration: 20 hours
-
Molar ratio: 1:1:1 (dioxobutanoate:aldehyde:amine)
Under these conditions, the reaction proceeds via a cascade mechanism:
Key Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Acetic acid volume | 1 mL | Accelerates dehydration |
| Reaction temperature | 80°C | Ensures complete cyclization |
| Yield | 72–80% | After crystallization |
Functionalization of the Thiadiazolyl Substituent
The 5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl group is introduced via two approaches:
Pre-Synthesis of the Thiadiazolyl Amine
The amine component is synthesized separately using a method analogous to, involving:
Post-Synthetic Modification
Alternatively, the thiadiazole ring is constructed after forming the chromeno-pyrrole core:
-
Introduction of a thiourea group at position 2 via reaction with ammonium thiocyanate.
-
Oxidative cyclization using iodine in DMSO to form the thiadiazole ring.
Optimization of Reaction Parameters
Critical variables influencing yield and purity include:
Solvent Selection
Polar aprotic solvents (e.g., dioxane) enhance the solubility of the thiadiazolyl amine, but ethanol is preferred for its compatibility with the dehydration step.
Temperature and Time
Prolonged reflux (>20 hours) risks decomposition, while shorter durations (<15 hours) result in incomplete cyclization (Table 1).
Table 1: Temperature-Time Optimization
| Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|
| 70 | 18 | 65 | 91 |
| 80 | 20 | 78 | 95 |
| 90 | 20 | 70 | 89 |
Structural Characterization and Validation
The final compound is validated using:
-
¹H NMR (DMSO-d₆): δ 1.02 (d, 6H, CH(CH₃)₂), 2.31 (s, 6H, C6/7-CH₃), 3.15 (m, 1H, CH(CH₃)₂), 7.45–7.89 (m, 9H, aromatic).
-
IR (KBr): Peaks at 1715 cm⁻¹ (C=O), 1656 cm⁻¹ (C=N), and 1210 cm⁻¹ (C-S).
-
HPLC: Purity >95% with a C18 column (acetonitrile/water = 70:30).
Scalability and Industrial Relevance
The protocol is scalable to gram-scale production without chromatography:
-
Crystallization solvent: Ethanol/water (8:2)
-
Recovery rate: 85–90%
Comparative Analysis with Analogous Compounds
The thiadiazolyl substituent confers distinct reactivity compared to pyrrolo-pyrazolones:
-
Enhanced electrophilicity at the sulfur atom facilitates nucleophilic substitutions.
-
Improved metabolic stability relative to diethylaminopropyl analogs.
Challenges and Limitations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring and electron-deficient positions in the chromeno-pyrrole system facilitate nucleophilic attacks. Key reactions include:
-
Hydrazine hydrate cyclization : Reaction with excess hydrazine hydrate in dioxane at 80°C for 20 hours yields pyrazole derivatives via ring-opening and re-cyclization mechanisms .
-
Alkylation/Acylation : The nitrogen atoms in the thiadiazole ring undergo alkylation with iodomethane or acylation with acetyl chloride in the presence of bases like triethylamine.
Table 1: Optimization of Hydrazine Hydrate Reactions
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | 80 | 6 | 30 |
| 2 | Dioxane | 80 | 20 | 78 |
| Data adapted from analogous chromeno-pyrrole derivatives . |
Oxidation and Reduction Reactions
Functional groups in the compound exhibit redox activity:
-
Oxidation :
-
The methylsulfanyl group (if present in analogs) oxidizes to sulfoxide or sulfone derivatives using hydrogen peroxide (H₂O₂) in acetic acid.
-
The chromeno-pyrrole core undergoes regioselective epoxidation with m-chloroperbenzoic acid (mCPBA).
-
-
Reduction :
-
Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring’s C=N bonds, yielding dihydrothiadiazole intermediates.
-
Acid/Base-Mediated Transformations
-
Ring-opening under acidic conditions : Treatment with concentrated HCl at reflux cleaves the thiadiazole ring, producing thioamide derivatives.
-
Base-induced eliminations : In NaOH/ethanol, the compound undergoes deprotonation at the pyrrole nitrogen, forming conjugated enolates that participate in further cyclizations.
Cross-Coupling Reactions
The phenyl group enables palladium-catalyzed couplings:
-
Suzuki-Miyaura coupling : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis to introduce substituents at the para position of the phenyl ring.
Example Reaction Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent: DMF/H₂O (3:1)
-
Temperature: 100°C
-
Yield: 60–75%
Photochemical Reactivity
UV irradiation in acetone induces [2+2] cycloaddition at the chromeno-pyrrole’s electron-rich double bonds, forming dimeric products. This reactivity is exploited in materials science for photoresponsive applications.
Biological Activity-Related Modifications
-
Enzyme-targeted modifications : The thiadiazole moiety is modified with sulfonamide groups to enhance binding to kinase active sites, improving inhibitory activity against targets like Hsp90.
-
Prodrug synthesis : Esterification of the pyrrole NH group with p-nitrophenyl chloroformate increases bioavailability.
Thermal Decomposition
Pyrolysis at 300°C in inert atmosphere generates volatile fragments (e.g., CO, CS₂) detectable via gas chromatography-mass spectrometry (GC-MS), providing insights into structural stability.
Scientific Research Applications
The compound 6,7-Dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agriculture, and materials science.
Structure
The molecular formula of the compound is with a molecular weight of approximately 497.7 g/mol. The structure features a chromeno[2,3-c]pyrrole core fused with a thiadiazole and a phenyl group, which contributes to its reactivity and potential biological interactions.
Properties
The compound exhibits various functional groups that can influence its chemical behavior:
- Thiadiazole moiety : Known for its biological activity, this group can participate in nucleophilic substitutions.
- Dihydrochromeno structure : This allows for potential cyclization reactions under specific conditions.
- Phenyl group : Influences solubility and interaction with biological targets.
Medicinal Chemistry
Research indicates that This compound may possess pharmacological properties. Studies suggest that it interacts with specific molecular targets such as enzymes or receptors, potentially leading to enzyme inhibition or modulation of receptor signaling pathways.
Case Studies
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : In vitro assays suggest that the compound can reduce inflammation markers in cell lines.
Agricultural Applications
The unique structural characteristics of this compound make it a candidate for use in agricultural chemistry. Its thiadiazole component is known for its role in developing pesticides and herbicides.
Research Findings
- Pesticidal Activity : Compounds similar to this one have been evaluated for their effectiveness against agricultural pests, showing promise in enhancing crop protection.
Materials Science
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific properties.
Applications
- Conductive Polymers : The compound's ability to form stable complexes with metals has led to research into its use in conductive polymer applications.
Mechanism of Action
The mechanism of action of 6,7-DIMETHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural Analogs Within the 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-dione Family
The target compound is part of a broader library of chromeno-pyrrole-diones with variable substituents. Key structural variations include:
- Substituent diversity : Modifications to the aryl aldehyde (e.g., replacing phenyl with naphthyl) or primary amine (e.g., alkyl vs. aromatic amines) alter steric and electronic properties.
Table 1: Representative Chromeno-Pyrrole-Dione Derivatives
These variations influence solubility, bioavailability, and target binding, though biological data remain under investigation.
3-(2-Hydroxyphenyl)-4,5-Dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones
Derived from the same synthetic route, these compounds replace the chromeno-pyrrole-dione core with a dihydropyrrolo-pyrazolone scaffold . Key differences include:
- Substituent compatibility : The hydroxyl group at position 3 may confer pH-dependent solubility.
Table 2: Core Structure Comparison
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate
This imidazo-pyridine derivative () shares heterocyclic complexity but differs in:
- Core architecture : A fused imidazo-pyridine system with ester and nitrophenyl groups.
- Physical properties: Higher polarity due to nitro (-NO₂) and cyano (-CN) substituents, evidenced by a melting point of 243–245°C .
Table 3: Cross-Family Heterocycle Comparison
Biological Activity
6,7-Dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique chromeno-pyrrole core structure. This compound integrates a thiadiazole ring and various substituents that significantly influence its chemical properties and biological activities. The molecular formula for this compound is with a molecular weight of approximately 493.7 g/mol .
Biological Activity Overview
Research indicates that compounds containing thiadiazole moieties often exhibit significant biological activities , including antimicrobial and anticancer properties. The specific mechanisms of action for this compound remain to be fully elucidated; however, preliminary studies suggest promising potential in various therapeutic applications.
Anticancer Activity
A study on related thiadiazole derivatives has demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazole have shown significant activity against HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 6.9 to 28.9 µg/mL . This suggests that the unique structural attributes of our compound may confer similar anticancer benefits.
Antimicrobial Properties
Thiadiazole-containing compounds have been reported to possess antimicrobial properties. In particular, the incorporation of the thiadiazole ring in the structure of this compound could enhance its ability to inhibit bacterial and fungal growth . Further experimental studies are necessary to quantify these effects.
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. For example:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may modulate receptor signaling pathways that are crucial for tumor growth and survival .
Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiadiazole ring.
- Construction of the chromeno-pyrrole core.
- Introduction of substituents to enhance biological activity.
Optimization of these synthetic routes is crucial for achieving high yields and purity in the final product .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of structurally similar compounds:
-
Anticancer Activity : A series of pyrazolo[5,1-b]thiazole derivatives showed significant anticancer activity against HCT-116 cells with IC50 values indicating strong cytotoxic potential .
Compound Name IC50 (µg/mL) Cancer Cell Line Thiadiazole Derivative A 6.9 HepG-2 Thiadiazole Derivative B 13.6 HCT-116 - Antimicrobial Activity : Compounds with similar structural motifs have demonstrated effective inhibition against various bacterial strains .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 6,7-dimethyl derivatives of chromeno-pyrrole-dione scaffolds, and how can reaction conditions be optimized for yield?
- Methodological Answer : A one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions is effective for synthesizing 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives . Key optimizations include:
- Solvent Choice : Use dioxane for improved solubility and reaction efficiency.
- Hydrazine Equivalents : Varying molar ratios (3–7 equivalents) of hydrazine hydrate can influence cyclization efficiency during post-synthetic modifications .
- Temperature Control : Heating at 80°C for 15–20 hours ensures complete conversion, monitored via TLC .
- Critical Parameter : Excess hydrazine (5–7 eq.) in dioxane maximizes yields of 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, a derivative class .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Combine 1H/13C NMR to resolve aromatic and heterocyclic protons/carbons, IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole (C-S, ~650 cm⁻¹) groups, and HRMS for precise molecular weight confirmation . For example:
- 1H NMR : Expect distinct peaks for methyl groups (δ 1.2–1.5 ppm) and phenyl protons (δ 7.2–7.8 ppm).
- 13C NMR : Chromeno-pyrrole-dione carbonyls appear at δ 170–180 ppm .
Advanced Research Questions
Q. How can computational modeling enhance the design of novel derivatives with targeted biological activity?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms to predict regioselectivity and stability of intermediates. The ICReDD framework combines:
- Quantum Mechanics : Simulate transition states for ring-closure steps in chromeno-pyrrole synthesis.
- Machine Learning : Train models on existing libraries (e.g., 223 derivatives ) to predict substituent effects on bioactivity .
- Case Study : Computational screening of 3,4-thiadiazole substituents could prioritize candidates for antibacterial or anticancer assays.
Q. How should researchers resolve contradictions in reactivity data under varying solvent systems?
- Methodological Answer :
- Controlled Experiments : Systematically test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to assess solvation effects on reaction rates.
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O in NMR) to track proton transfer steps in cyclization reactions .
- Data Reconciliation : Cross-reference experimental yields (e.g., dioxane vs. ethanol ) with computational solvation free energies .
Q. What strategies enable diversification of the chromeno-pyrrole-dione core for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Position-Specific Modifications :
- C-6/C-7 Methyl Groups : Introduce via alkylation of precursor diketones .
- Thiadiazole Substituents : Vary 2-methylpropyl groups using Suzuki-Miyaura coupling for enhanced lipophilicity .
- Library Design : Employ parallel synthesis (e.g., 223-member libraries ) to systematically alter substituents and correlate with bioactivity (e.g., IC₅₀ in kinase assays).
Data Contradiction Analysis
Q. How can discrepancies in reaction yields under similar conditions be systematically addressed?
- Methodological Answer :
- Parameter Isolation : Test variables independently (e.g., hydrazine equivalents, solvent purity, heating uniformity) to identify critical factors.
- Reproducibility Protocols : Standardize glassware (20-mL vials ), inert atmospheres, and stirring rates to minimize batch-to-batch variability.
- Statistical Tools : Apply ANOVA to yield data from triplicate runs to distinguish experimental noise from significant trends .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
